CZF1 protein - 148971-43-1

CZF1 protein

Catalog Number: EVT-1519239
CAS Number: 148971-43-1
Molecular Formula: C20H20ClF2N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CZF1 protein, also known as the zinc cluster transcription factor Czf1, is a significant regulatory protein found in Candida albicans, a pathogenic yeast. This protein plays a crucial role in the morphogenesis and metabolic adaptation of the organism, particularly in regulating the switch between its white and opaque cell types, which are associated with different pathogenic traits and environmental responses. The CZF1 gene is essential for various cellular processes, including filamentous growth and cell wall integrity.

Source

CZF1 is derived from Candida albicans, specifically from strain SC5314 (ATCC MYA-2876). This yeast is known for its ability to switch between different morphological forms, which is critical for its survival and pathogenicity. The regulation of these forms is tightly controlled by various transcription factors, with CZF1 being one of the key players in this process .

Classification

CZF1 belongs to the family of zinc cluster proteins, characterized by their ability to bind zinc ions and regulate gene expression. These proteins are often involved in the response to environmental changes and stress, making them vital for the adaptability of Candida albicans in various host environments .

Synthesis Analysis

Methods

The synthesis of CZF1 involves transcription from its corresponding gene located on chromosome 5 of Candida albicans. Various methods have been employed to study its expression and regulation, including:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to amplify cDNA derived from mRNA to analyze CZF1 expression levels.
  • 5′ Rapid Amplification of cDNA Ends (RACE): This technique helps determine the transcription start site of CZF1, providing insights into its regulatory mechanisms .
  • Gene Deletion Studies: Deleting the CZF1 gene allows researchers to observe changes in phenotype and gene expression related to cell wall integrity and morphogenesis .

Technical Details

The transformation methods used for studying CZF1 include lithium acetate transformation for yeast cells, which facilitates the introduction of plasmids containing the CZF1 gene or its variants. The plasmids are typically selected on media lacking specific nutrients, allowing for the identification of successful transformants .

Molecular Structure Analysis

Structure

The CZF1 protein features a zinc finger motif that is essential for its DNA-binding capabilities. This motif allows CZF1 to interact with specific DNA sequences in target genes, thereby regulating their expression. The structure of CZF1 has been modeled based on homologous proteins due to the lack of a crystal structure available in databases.

Data

CZF1 consists of approximately 400 amino acids and contains several conserved regions typical of zinc cluster proteins. Its functional domains are critical for both its regulatory role and interaction with other cellular components .

Chemical Reactions Analysis

Reactions

CZF1 primarily functions as a transcription factor; thus, its chemical reactions involve binding to specific DNA sequences within promoter regions of target genes. This binding can lead to either activation or repression of gene expression depending on the context.

Technical Details

The interaction between CZF1 and DNA is influenced by various factors such as post-translational modifications (e.g., phosphorylation) and interactions with other proteins (co-factors), which can modulate its activity under different environmental conditions .

Mechanism of Action

Process

CZF1 regulates gene expression through a mechanism that involves binding to target DNA sequences, leading to transcriptional activation or repression. It plays a pivotal role in:

  • Filamentous Growth: By activating genes that promote hyphal formation.
  • White-Opaque Switching: Regulating genes that control this morphological transition, which is crucial for pathogenicity.

Data

Studies have shown that mutations or deletions in the CZF1 gene can significantly impair filamentous growth and affect the organism's ability to switch between morphological states, highlighting its importance in Candida albicans biology .

Physical and Chemical Properties Analysis

Physical Properties

CZF1 is a soluble protein under physiological conditions, with a molecular weight estimated at around 45 kDa. Its stability can be influenced by environmental factors such as pH and temperature.

Chemical Properties

The protein's activity is dependent on zinc ions; thus, it exhibits metal-binding properties typical of zinc finger proteins. The presence of zinc is crucial for maintaining the structural integrity necessary for DNA binding .

Applications

Scientific Uses

CZF1 has significant implications in research related to fungal pathogenesis and host interactions. Its role in regulating morphogenesis makes it an attractive target for studies aimed at understanding:

  • Pathogenic Mechanisms: Investigating how Candida albicans adapts to host environments.
  • Drug Development: Identifying potential inhibitors that could disrupt CZF1 function, thereby reducing virulence.
  • Gene Regulation Studies: Understanding broader mechanisms of transcriptional regulation within fungal species.

Research on CZF1 not only enhances our understanding of fungal biology but also contributes to developing strategies against fungal infections that pose significant health risks .

Structural Biology of CZF1

Domain Architecture of Czf1

Zinc-Cluster Motif (Cys6Zn2) Characterization

Czf1 belongs to the zinc-cluster family of transcriptional regulators, characterized by a highly conserved Cys6Zn2 motif that forms the structural core of its DNA-binding domain. This motif consists of six conserved cysteine residues that coordinate two zinc atoms, creating a binuclear zinc complex essential for proper protein folding and function. The zinc coordination stabilizes a compact globular domain that facilitates sequence-specific DNA recognition. Mutational analyses demonstrate that disruption of any of the six cysteine residues within this motif abolishes Czf1 function, confirming the structural indispensability of the zinc-cluster for transcriptional activity. This motif places Czf1 within the same functional class as other fungal transcription factors like Saccharomyces cerevisiae Gal4p, though with distinct target specificities and regulatory mechanisms [5] [6] [10].

Table 1: Characteristics of Fungal Zinc-Cluster Transcription Factors

ProteinOrganismZinc Cluster TypeKey Biological RolesDNA Recognition Motif
Czf1Candida albicansCys6Zn2Morphogenesis, White-Opaque SwitchingUnknown (specific)
Gal4pSaccharomyces cerevisiaeCys6Zn2Galactose Metabolism17-bp CGG triplet repeat
Efg1Candida albicansbHLH (APSES)Filamentation, Biofilm FormationCATGCGY
Leu3pSaccharomyces cerevisiaeCys6Zn2Nitrogen MetabolismCCG-N₉-CCG

DNA-Binding Domains and Conserved Residues

Beyond the zinc-cluster motif, Czf1 contains additional residues critical for DNA interaction. Structural modeling and mutational studies reveal that residues Arg321 and Lys322 within the zinc-finger domain are indispensable for DNA binding. These residues correspond to DNA-contact residues Lys17 and Lys18 in Gal4p, which directly interact with the DNA backbone. Alanine substitution at either position (R321A or K322A) abolishes Czf1's ability to promote filamentation during matrix-embedded growth, confirming their functional importance. In contrast, mutation of Thr328 (analogous to His50 in Leu3p) does not impair function, indicating functional divergence among zinc-cluster proteins. The DNA-binding domain is enriched in basic residues that likely facilitate electrostatic interactions with the phosphate backbone of DNA. Unlike some transcription factors, Czf1 does not appear to require homodimerization for DNA binding, though it may form higher-order complexes through prion-like domains [5] [6] [10].

Nuclear Localization Signals

While Czf1's nuclear import mechanism remains incompletely characterized, bioinformatic analysis reveals potential nuclear localization signals (NLS) within its primary structure. The presence of basic residue-rich clusters in the N-terminal region suggests a classical monopartite or bipartite NLS. This is consistent with the nuclear localization observed in functional Czf1 proteins during hyphal induction. Notably, the zinc-cluster domain itself may contribute to nuclear targeting, as observed in related transcription factors where DNA-binding domains facilitate nuclear retention. Experimental evidence from GFP fusion proteins confirms Czf1's nuclear accumulation under filamentation-inducing conditions, though the specific import receptors mediating this translocation remain unidentified [9].

Structural Homology Across Species

Comparison with Gal4p in Saccharomyces cerevisiae

Czf1 exhibits significant structural homology with Saccharomyces cerevisiae Gal4p, the paradigm of fungal zinc-cluster transcription factors. Both proteins share a conserved core zinc-binding domain with the consensus sequence CX₂CX₆CX₆CX₂CX₆C (where X represents any amino acid). This domain folds into a similar binuclear zinc cluster that positions the DNA-recognition helices. The alignment of Czf1 and Gal4p zinc-finger domains reveals 32% sequence identity, with the highest conservation around the zinc-coordinating cysteines and DNA-contact residues. However, notable differences exist in the C-terminal regions: Gal4p contains distinct activation domains absent in Czf1, while Czf1 possesses unique C-terminal extensions implicated in protein-protein interactions. Functionally, Gal4p binds palindromic CGG triplet repeats via its DNA-binding domain, whereas Czf1's target sequences remain less defined but likely differ significantly given its distinct regulatory roles. The structural conservation despite functional divergence highlights the evolutionary versatility of the zinc-cluster scaffold [3] [10].

Table 2: Critical DNA-Binding Residues in Zinc-Cluster Transcription Factors

ProteinOrganismDNA-Contact ResiduesFunctional Consequence of MutationStructural Context
Czf1C. albicansArg321, Lys322Abolishes filamentation in embedded growthZinc-cluster domain
Gal4pS. cerevisiaeLys17, Lys18Disrupts GAL gene activationZinc-cluster domain
Efg1C. albicansBasic region residuesImpairs hyphal developmentbHLH domain
Hap1S. cerevisiaeLys57, Arg58Reduces oxygen-responsive gene expressionZinc-cluster domain

Evolutionary Conservation in Fungi and Oomycetes

The Cys6Zn2 DNA-binding domain exhibits remarkable evolutionary conservation across diverse fungal lineages and extends to oomycetes, though the latter group demonstrates lineage-specific expansions. Comparative genomics reveals Czf1 orthologs in multiple Candida species, including C. dubliniensis and C. tropicalis, with conservation extending beyond the DNA-binding domain to include regulatory regions. Interestingly, the zinc-cluster motif is also present in transcriptional regulators of phytopathogenic oomycetes like Phytophthora capsici and biocontrol agents such as Pythium oligandrum, suggesting ancient evolutionary origins predating the fungal-oomycete divergence. However, significant structural and functional diversification has occurred: while C. albicans Czf1 regulates morphological switching, its orthologs in filamentous fungi often govern distinct processes like sporulation or secondary metabolism. This conservation pattern suggests that the core DNA-binding mechanism has been evolutionarily maintained, while regulatory inputs and output functions have diversified in response to niche-specific requirements. Notably, pathogenic fungi exhibit accelerated evolution in transcription factor genes, potentially reflecting adaptation to host environments [7] [8] [9].

Properties

CAS Number

148971-43-1

Product Name

CZF1 protein

Molecular Formula

C20H20ClF2N3O

Synonyms

CZF1 protein

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